Trk-IN-19

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trk-IN-19 is a potent inhibitor of the tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC. These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively, and play crucial roles in the development and function of the nervous system. This compound has shown promise in cancer research due to its ability to inhibit TRKA with an IC50 value of 1.1 nM and TRKAG595R with an IC50 value of 5.3 nM .

Métodos De Preparación

The preparation of Trk-IN-19 involves synthetic routes that include the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and detailed in patents. For instance, one method involves the use of bivalent compounds and compositions comprising these compounds for the treatment of diseases . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Trk-IN-19 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of an oxidizing agent, this compound may form an oxidized derivative that retains its inhibitory activity .

Aplicaciones Científicas De Investigación

Trk-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study the inhibition of TRK fusion proteins, which are oncogenic drivers in various cancers . Additionally, this compound has been used in studies involving neurodegenerative diseases, where it helps to elucidate the role of TRK receptors in neuronal survival and function . In the pharmaceutical industry, this compound serves as a lead compound for the development of new TRK inhibitors with improved efficacy and safety profiles .

Mecanismo De Acción

Trk-IN-19 exerts its effects by inhibiting the activity of TRK receptors. It functions as an ATP competitor, binding to the ATP-binding site of TRKA, TRKB, and TRKC, thereby preventing the phosphorylation and activation of these receptors . This inhibition disrupts downstream signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLCγ) pathways, which are involved in cell proliferation, differentiation, and survival . By blocking these pathways, this compound suppresses cancer cell proliferation and induces apoptosis, leading to tumor shrinkage .

Comparación Con Compuestos Similares

Trk-IN-19 is unique in its high potency and selectivity for TRK receptors. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors used in the treatment of TRK fusion-positive cancers . this compound has shown superior efficacy in certain preclinical models, particularly against TRKAG595R, a mutant form of TRKA that is resistant to other inhibitors . Other similar compounds include selitrectinib and repotrectinib, which are next-generation TRK inhibitors designed to overcome resistance to first-generation inhibitors .

Conclusion

This compound is a promising compound with significant potential in cancer research and other scientific fields. Its high potency, selectivity, and ability to overcome resistance make it a valuable tool for studying TRK-related pathways and developing new therapeutic strategies.

Propiedades

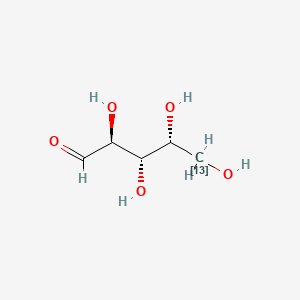

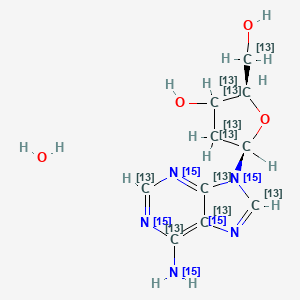

Fórmula molecular |

C22H26FN5O2 |

|---|---|

Peso molecular |

411.5 g/mol |

Nombre IUPAC |

5-[(3-fluorophenyl)methyl-methylamino]-N-(4-methoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C22H26FN5O2/c1-27(14-15-4-3-5-16(23)12-15)20-10-11-28-21(26-20)19(13-24-28)22(29)25-17-6-8-18(30-2)9-7-17/h3-5,10-13,17-18H,6-9,14H2,1-2H3,(H,25,29) |

Clave InChI |

BBJLSNHFJGYVEM-UHFFFAOYSA-N |

SMILES canónico |

CN(CC1=CC(=CC=C1)F)C2=NC3=C(C=NN3C=C2)C(=O)NC4CCC(CC4)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

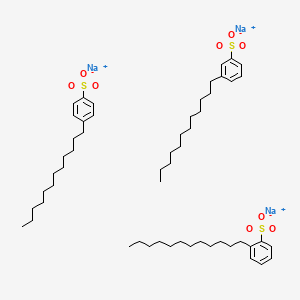

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

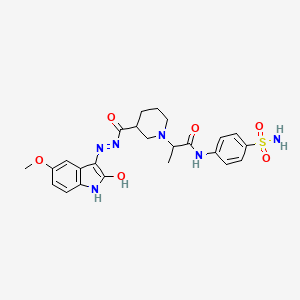

![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)

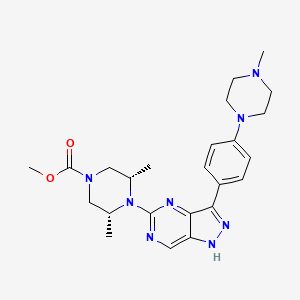

![N-[(2S,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide](/img/structure/B12395475.png)

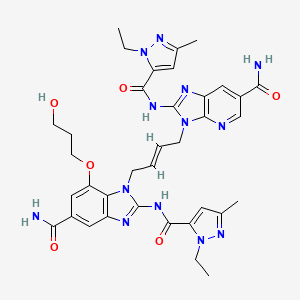

![[(2R,4S,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12395481.png)

![(1R,2R,3S,5R,7S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12395487.png)